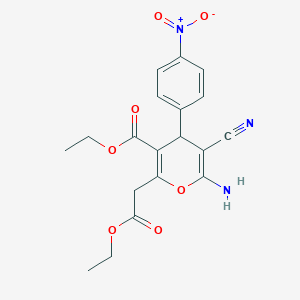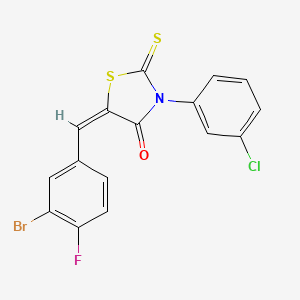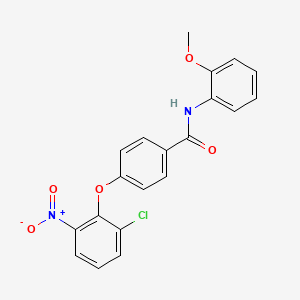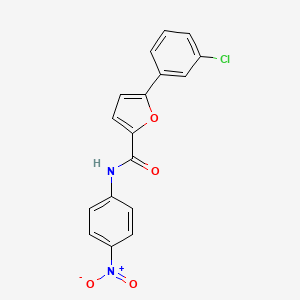
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and is overexpressed in several types of cancer. MLN8054 is a promising drug candidate for the treatment of cancer due to its ability to inhibit Aurora A kinase and prevent cell division.
Mécanisme D'action
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in several types of cancer, including breast, ovarian, and prostate cancer. Inhibition of Aurora A kinase prevents cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the formation of microtubules, which are involved in cell division. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies. However, this compound has limitations in terms of its bioavailability and toxicity. This compound has poor solubility in water, which can limit its effectiveness in vivo. In addition, this compound has been shown to have toxicity in some animal models at high doses.
Orientations Futures
There are several future directions for the development of N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide as a cancer treatment. One direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the combination of this compound with other cancer treatments, such as chemotherapy or radiation therapy. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, could improve its bioavailability and effectiveness.
Méthodes De Synthèse
The synthesis of N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 3-iodoaniline with ethyl 2-bromoacetate to form 3-iodophenyl 2-bromoacetate. This intermediate is then reacted with 2-methoxyethylamine to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models and has shown promising results as a potential cancer treatment. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces cell cycle arrest. In vivo studies using mouse xenograft models have shown that this compound can inhibit tumor growth and increase survival rates.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c1-25-8-7-21-17(23)14-6-5-11(9-15(14)18(21)24)16(22)20-13-4-2-3-12(19)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYWXNFJTYGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B5018295.png)

![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)


![6-methyl-5-{5-[4-(1H-tetrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5018345.png)
![3,4,5-trimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5018354.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B5018356.png)

![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)
![2-chloro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5018394.png)

